2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide
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Overview
Description
2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE is a complex organic compound that features a pyridazine ring, a methoxyphenyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonation reaction followed by amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyridazine derivatives.
Scientific Research Applications
2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development.
Material Science: Its chemical properties could be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-AMINOPHENYL)ETHYL]ACETAMIDE
- 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-HYDROXYPHENYL)ETHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N4O5S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H22N4O5S/c1-30-17-6-4-16(5-7-17)19-10-11-21(27)25(24-19)14-20(26)23-13-12-15-2-8-18(9-3-15)31(22,28)29/h2-11H,12-14H2,1H3,(H,23,26)(H2,22,28,29) |
InChI Key |
FKSNJXUKJPVYDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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